1-(Benzylthio)-4-(methylsulfonyl)benzene
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Overview
Description
1-(Benzylthio)-4-(methylsulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a benzylthio group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 1-(Benzylthio)-4-(methylsulfonyl)benzene typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and reaction times to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylthio)-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-(Benzylthio)-4-(methylsulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzylthio)-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The benzylthio and methylsulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and chemical transformations .
Comparison with Similar Compounds
- 1-(Phenylthio)-4-(methylsulfonyl)benzene
- 1-(Benzylthio)-4-(ethylsulfonyl)benzene
- 1-(Benzylthio)-4-(methylsulfinyl)benzene
Uniqueness: 1-(Benzylthio)-4-(methylsulfonyl)benzene is unique due to the presence of both benzylthio and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse applications and interactions that may not be observed in similar compounds .
Properties
IUPAC Name |
1-benzylsulfanyl-4-methylsulfonylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c1-18(15,16)14-9-7-13(8-10-14)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKPIDDZDKJLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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